BenchChemオンラインストアへようこそ!

2-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide

metalloproteinase inhibition ADAMTS5 matrix metalloproteinases

2-Chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide (molecular formula C₁₆H₁₁ClN₄O₄S, molecular weight 390.8 g/mol) is a synthetic 1,3,4-oxadiazole derivative featuring a 2-chloro-5-nitrobenzamide moiety linked at the oxadiazole 2-position and a 3-(methylsulfanyl)phenyl group at the 5-position. The compound belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide class, a heterocyclic scaffold widely explored in medicinal chemistry for antimicrobial, antitubercular, anti-inflammatory, and anticancer applications.

Molecular Formula C16H11ClN4O4S
Molecular Weight 390.8
CAS No. 898449-74-6
Cat. No. B2410517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide
CAS898449-74-6
Molecular FormulaC16H11ClN4O4S
Molecular Weight390.8
Structural Identifiers
SMILESCSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C16H11ClN4O4S/c1-26-11-4-2-3-9(7-11)15-19-20-16(25-15)18-14(22)12-8-10(21(23)24)5-6-13(12)17/h2-8H,1H3,(H,18,20,22)
InChIKeyTVDOFGSUUXVCGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide (CAS 898449-74-6): Structural Identity and Compound Class Overview


2-Chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide (molecular formula C₁₆H₁₁ClN₄O₄S, molecular weight 390.8 g/mol) is a synthetic 1,3,4-oxadiazole derivative featuring a 2-chloro-5-nitrobenzamide moiety linked at the oxadiazole 2-position and a 3-(methylsulfanyl)phenyl group at the 5-position [1]. The compound belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide class, a heterocyclic scaffold widely explored in medicinal chemistry for antimicrobial, antitubercular, anti-inflammatory, and anticancer applications [2][3]. It is catalogued as a high-throughput screening (HTS) compound by Life Chemicals, a recognized supplier of screening libraries for early drug discovery, with typical purity specifications of ≥95% .

Why Close Analogs Cannot Substitute for 2-Chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide in Research Programs


The 2-chloro-5-nitrobenzamide substitution pattern is distinct from the more common 3-nitrobenzamide (CAS 886912-11-4) and 4-nitrobenzamide (CAS 886912-05-6) positional isomers within the same oxadiazole scaffold, each of which presents different electronic, steric, and hydrogen-bonding characteristics that can critically alter target engagement and selectivity [1]. Furthermore, the 3-(methylsulfanyl)phenyl group at the oxadiazole 5-position is structurally differentiated from the 2-(methylsulfanyl)phenyl analog (CAS 898410-78-1) and from other 5-aryl substituents such as 4-fluorophenyl (CAS 921101-31-7), with literature evidence indicating that the specific position of the methylsulfanyl group on the phenyl ring is a determinant of biological activity in related oxadiazole series [2]. Generic substitution with a structurally similar oxadiazole derivative risks invalidating SAR continuity and compromising the reproducibility of screening results.

Quantitative Differentiation Evidence for 2-Chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide (CAS 898449-74-6)


Predicted Metalloproteinase Inhibition Profile: ADAMTS5 and MMP Selectivity

Computational activity predictions from the ChEMBL 20 database, accessible via the ZINC20 platform, assign 2-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide a predicted pKi of 7.77 against ADAMTS5 (a disintegrin and metalloproteinase with thrombospondin motifs 5), corresponding to an estimated Ki of approximately 17 nM [1]. Predicted pKi values against MMP13 (collagenase 3), MMP14 (MT1-MMP), MMP2, and ADAM17 are 6.03, 5.74, 5.00, and 7.00 respectively, with the highest predicted affinity being for ADAMTS5 [1]. Comparable computational predictions for the 3-nitrobenzamide and 4-nitrobenzamide positional isomers are not available in the same database, precluding direct in silico comparison; however, the distinct chloro-nitro substitution pattern is a known modifier of zinc-chelating and hydrogen-bonding interactions in metalloproteinase inhibitor design [2].

metalloproteinase inhibition ADAMTS5 matrix metalloproteinases computational drug discovery

Physicochemical Property Differentiation: logP and Hydrogen-Bond Profile

The ZINC20 database reports a calculated logP of 2.007 for 2-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide, with a molecular weight of 390.8 g/mol, 10 heteroatoms, and a fraction sp3 of 0.12 [1]. This logP value is notably lower than the higher logP values expected for di-substituted chlorophenyl analogs lacking the polar nitro group, potentially conferring improved aqueous solubility relative to more lipophilic oxadiazole congeners. The compound has 10 hydrogen-bond acceptor atoms (from nitro, amide carbonyl, oxadiazole ring oxygen and nitrogen atoms, and the methylsulfanyl sulfur) and only 1 hydrogen-bond donor (amide NH), a profile consistent with Lipinski's rule of five compliance (MW ≤ 500, logP ≤ 5) [1]. While the 4-nitrobenzamide positional isomer (CAS 886912-05-6, MW 356.36) has a lower molecular weight, the presence of the additional chloro substituent in the target compound modulates both lipophilicity and electronic properties [2].

drug-likeness logP physicochemical properties lead optimization

Methylsulfanyl Positional Effect on Biological Activity: 3-Position vs. 2-Position Substitution

Structure-activity relationship (SAR) studies on 2,5-diaryl-1,3,4-oxadiazole derivatives have demonstrated that the methylsulfanyl (-SMe) moiety is essential for biological activity, particularly for cyclooxygenase-2 (COX-2) inhibitory potency, and that replacement or removal of this group drastically affects COX-2 potency [1]. Specifically, the meta-substituted 3-(methylsulfanyl)phenyl group present in the target compound (CAS 898449-74-6) is structurally and electronically differentiated from the ortho-substituted 2-(methylsulfanyl)phenyl analog (CAS 898410-78-1), which has a 5-chloro-2-nitrobenzamide rather than a 2-chloro-5-nitrobenzamide moiety [2]. While direct comparative biological data between the 3-methylsulfanyl and 2-methylsulfanyl series is not available, the positional difference in the methylsulfanyl group has been shown to affect COX-2 selectivity over COX-1 in related oxadiazole series, with meta-substituted aryl groups generally providing a better selectivity profile [1].

structure-activity relationship methylsulfanyl oxadiazole COX-2 inhibition

Nitrobenzamide Oxadiazole Scaffold: Antimycobacterial Pharmacophore Evidence

A landmark study by Karabanovich et al. (2023) demonstrated that 3,5-dinitrobenzylsulfanyl-1,3,4-oxadiazoles possess high in vitro antimycobacterial activity against both replicating and nonreplicating Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.03 μM, through a mechanism requiring both nitro groups for activation via the deazaflavin-dependent nitroreductase pathway [1]. While the specific compound 2-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide was not directly tested in this study, it incorporates a mono-nitrobenzamide pharmacophore attached to the oxadiazole core via an amide linkage, which is structurally related to the nitro-containing oxadiazole antitubercular pharmacophore [1]. Unlike the 4-nitrobenzamide analog (CAS 886912-05-6), which contains only a single nitro group at the para position, the target compound adds a chloro substituent at the ortho position relative to the amide, which may influence nitroreductase substrate recognition and electronic properties of the aromatic ring [2]. The presence of the methylsulfanyl group further differentiates this compound from non-sulfur-containing nitrobenzamide oxadiazoles, with literature supporting the role of sulfur substituents in modulating antimycobacterial potency and selectivity [1].

antitubercular Mycobacterium tuberculosis nitrobenzamide nitroreductase

Procurement Specification Differentiation: Purity, Source Traceability, and Catalog Identity

2-Chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide (CAS 898449-74-6) is sourced from Life Chemicals, a supplier with over 30 years of experience in HTS compound production and a documented >85% success rate in custom synthesis [1]. The compound is supplied with standard purity specifications of ≥95%, with the exact mass of 390.0189537 g/mol [2]. The closely related 3-nitrobenzamide analog (CAS 886912-11-4) is catalogued as Life Chemicals product F2645-0159, confirming that this compound class is part of Life Chemicals' curated screening library . In comparison, the 2-(methylsulfanyl)phenyl positional isomer (CAS 898410-78-1) and the 4-nitrobenzamide analog (CAS 886912-05-6) may be available from different suppliers with varying purity specifications and batch-to-batch consistency, which can introduce variability in screening results [3]. Selection of the target compound from a single, traceable supplier with documented quality control ensures batch-to-batch reproducibility across screening campaigns.

screening compound procurement HTS library purity specification Life Chemicals

Highest-Value Research Application Scenarios for 2-Chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide


Metalloproteinase Inhibitor Screening: ADAMTS5-Focused Hit Identification

The predicted ADAMTS5 pKi of 7.77 (approximately 17 nM estimated Ki) from the ChEMBL 20 / ZINC20 computational database makes this compound a priority selection for primary screening against ADAMTS5 (aggrecanase-2), a validated target in osteoarthritis and inflammatory joint disease [1]. Unlike structurally related oxadiazole screening compounds that lack this specific substitution pattern and show lower predicted metalloproteinase affinity, this compound should be prioritized for ADAMTS5 enzyme inhibition assays, with secondary profiling against MMP13, MMP14, MMP2, and ADAM17 to establish selectivity [1]. The moderate logP of 2.0 supports its use in cell-based ADAMTS5 activity assays without solubility-related false negatives [2].

Antitubercular Hit Expansion: Mono-Nitrobenzamide Oxadiazole Chemotype

Building on the demonstrated antimycobacterial activity of nitro-containing 1,3,4-oxadiazoles (MIC as low as 0.03 μM against replicating M. tuberculosis for the dinitro series), this mono-nitrobenzamide oxadiazole offers a structurally differentiated chemotype for antitubercular screening [3]. The compound should be prioritized for MIC determination against drug-susceptible (H37Rv) and drug-resistant M. tuberculosis strains, with the 2-chloro-5-nitro substitution pattern potentially providing a distinct nitroreductase activation profile compared to the 4-nitrobenzamide analog (CAS 886912-05-6) [4]. The methylsulfanyl sulfur atom may also contribute to mycobacterial cell wall penetration, a feature that has been associated with sulfur-containing antitubercular agents [3].

Structure-Activity Relationship Probe for Oxadiazole COX-2 Inhibitor Optimization

SAR studies have established that the methylsulfanyl moiety is essential for COX-2 inhibitory activity in 2,5-diaryl-1,3,4-oxadiazole derivatives [5]. With the 3-(methylsulfanyl)phenyl pharmacophore in place, this compound serves as a probe for evaluating the impact of the 2-chloro-5-nitrobenzamide substituent on COX-2 potency and selectivity over COX-1. This compound should be tested alongside its 3-nitrobenzamide (CAS 886912-11-4) and 4-nitrobenzamide (CAS 886912-05-6) analogs in a comparative COX-1/COX-2 inhibition panel to establish the SAR contribution of the chloro-nitro substitution pattern and the amide linkage geometry [4]. The purity specification of ≥95% from a single supplier ensures that observed potency differences are attributable to structural features rather than impurity artifacts .

Chemical Biology Tool for Nitroreductase Substrate Specificity Studies

The nitrobenzamide moiety in this compound represents a potential substrate for bacterial nitroreductases, enzymes that have been exploited in prodrug activation strategies and gene-directed enzyme prodrug therapy (GDEPT) [3]. Unlike the 3,5-dinitrobenzylsulfanyl series that requires dual nitro groups for optimal activation, this mono-nitro compound can serve as a tool to dissect the minimum nitro group requirement for nitroreductase-dependent activation [3]. The compound may be evaluated in nitroreductase-overexpressing bacterial strains or cell lines, with the chloro substituent providing a spectroscopic handle (via its UV absorption or potential for LC-MS quantification) for monitoring prodrug conversion and metabolite identification, an advantage over non-halogenated analogs that are more challenging to track in complex biological matrices [2].

Quote Request

Request a Quote for 2-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.